ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a synthetic adamantane-containing triazole derivative. Its structure features a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4, an adamantane-linked formamido-methyl moiety at position 5, and a sulfanyl-propanoate ester at position 2. This compound is hypothesized to exhibit chemotherapeutic properties, similar to other adamantane-triazole hybrids studied for their bioactivity .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-7-5-4-6-19(20)26)14-27-23(32)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,15-18H,3,8-14H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAFGXKMWDOZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The triazole core is typically derived from thiosemicarbazide intermediates. A modified Ritter reaction using adamantane-1-carbohydrazide and 2-chlorophenyl isothiocyanate yields 4-(2-chlorophenyl)-1-(adamantan-1-ylcarbonyl)-2-thiosemicarbazide (Fig. 1A).
Reaction Conditions :
Cyclization to 1,2,4-Triazole-3-thione
Cyclization of the thiosemicarbazide under basic conditions (e.g., NaOH, KOH) forms the triazole-3-thione scaffold. Heating in aqueous NaOH (10%) at 100°C for 4 hours achieves 5-(adamantan-1-yl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thione (Fig. 1B).
Key Data :
Introduction of the Adamantan-1-ylformamido Methyl Group
Mannich Reaction for N-Methylation
The Mannich reaction functionalizes the triazole-3-thione with a formamido methyl group. Formaldehyde and formamide react with the triazole’s secondary amine in ethanol under reflux.
Procedure :
Alternative Route: Direct Formamidation
Adamantane-1-carboxylic acid chloride reacts with methylamine-functionalized triazole to install the formamido group. This method avoids formaldehyde but requires anhydrous conditions.
Sulfanylpropanoate Ester Coupling
Nucleophilic Substitution at the Thione Sulfur
The triazole-3-thione’s sulfur undergoes alkylation with ethyl 2-bromopropanoate in the presence of KOH:
Optimized Conditions :
Side Products :
- Competing N-alkylation may occur if steric hindrance is insufficient, requiring chromatographic separation.
Integrated Synthetic Pathway
A consolidated three-step synthesis is proposed (Table 1):
Overall Yield : ~35% (multiplicative).
Spectroscopic Characterization
Critical analytical data for intermediates and final product:
1H NMR (DMSO-d6)
13C NMR
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Using electron-withdrawing substituents (e.g., 2-chlorophenyl) directs cyclization to the 1,2,4-triazole isomer over 1,3,4 variants.
Purification Techniques
- Column Chromatography : Silica gel with CHCl3:MeOH (9:1) resolves S- and N-alkylation products.
- Crystallization : Aqueous ethanol or EtOH/CHCl3 mixtures yield high-purity crystals.
Scalability and Industrial Relevance
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl or triazole positions.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with various biological molecules. The chlorophenyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analog: 5-(Adamantan-1-yl)-3-[(2-Methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
Reported in Acta Crystallographica Section E (2012), this analog (Compound I ) shares the adamantane-triazole scaffold but differs in substituents:
- Position 4 : Phenyl group (vs. 2-chlorophenyl in the target compound).
- Position 3: 2-Methoxyethylsulfanyl (vs. sulfanyl-propanoate ester).
- Position 5 : Direct adamantane substitution (vs. formamido-methyl linkage).
Key Findings :
- The 2-chlorophenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets compared to phenyl in Compound I .
- The propanoate ester could enhance bioavailability via hydrolysis to a carboxylic acid metabolite, whereas the methoxyethyl group in I lacks this prodrug functionality.
Broader Context: Adamantane-Triazole Hybrids
Adamantane-triazole hybrids are studied for antiviral, antibacterial, and anticancer activities. For example:
- Antiviral Activity : Adamantane-triazoles with sulfonyl groups show inhibition of influenza A/M2 proton channels .
- Anticancer Potential: Derivatives with ester substituents (e.g., propanoate) demonstrate apoptosis induction in in vitro models, suggesting the target compound’s ester group may confer similar activity.
Limitations in Current Data :
- No direct pharmacological data for the target compound are available in the provided evidence.
- Most analogs (e.g., Compound I ) lack detailed biological testing, emphasizing the need for further studies .
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structure and Properties
The compound has a molecular formula of C₁₈H₁₈ClN₃O₂S and a molecular weight of approximately 523.4751 g/mol. Its structure includes:
- Ethyl acetate moiety
- Triazole ring
- Adamantane derivative
- Sulfanyl linkage
These structural components are believed to contribute to its potential pharmacological properties, including antimicrobial, antifungal, and antiviral activities.
Antimicrobial Properties
Research indicates that compounds containing adamantane structures often exhibit significant antiviral properties. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal activities. This compound is hypothesized to demonstrate similar effects due to the presence of the triazole ring and adamantane moiety.
In vitro Studies:
Preliminary studies have suggested that this compound exhibits notable antimicrobial activity against various pathogens. For example:
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Potent activity observed |
| Gram-negative bacteria | Moderate activity noted |
| Fungi (e.g., Candida albicans) | High antifungal activity |
The specific interactions with biological targets remain an area for further investigation.
Antiviral Activity
Research has highlighted the antiviral potential of adamantane derivatives against viruses such as influenza and HIV. The incorporation of the triazole ring may enhance this activity by interfering with viral replication mechanisms.
Study on Triazole Derivatives
A study published in December 2022 evaluated various adamantane-linked thiazole compounds for their antibacterial and antifungal properties. The results indicated that certain derivatives displayed broad-spectrum antibacterial activity while others were effective against specific fungal strains like Candida albicans .
Comparative Analysis
A comparative analysis involving structurally similar compounds revealed that modifications in functional groups significantly influenced biological activity. For instance, the presence of a chlorophenyl group in this compound was associated with enhanced antibacterial potency compared to other derivatives lacking this feature .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol/HCl) .
- Step 2 : Introduction of the adamantane-formamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Step 3 : Sulfanyl-propanoate esterification using ethyl bromopropionate under basic conditions (e.g., K₂CO₃ in DMF) .
Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. How is the compound structurally characterized, and what techniques resolve ambiguities?
- Primary Techniques :
- NMR (¹H/¹³C): Assigns proton environments (e.g., adamantane CH₂ at δ ~1.7 ppm) and carbonyl signals (ester C=O at δ ~170 ppm) .
- IR : Confirms amide (N–H stretch ~3300 cm⁻¹) and ester (C=O ~1730 cm⁻¹) groups .
- Advanced Confirmation : Single-crystal X-ray diffraction (e.g., synchrotron sources) resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous triazole-adamantane structures .
Q. What preliminary biological screening assays are recommended?
- Antiviral : Influenza A (MDCK cells) or HIV-1 (MT-4 cells), leveraging adamantane’s known viral M2 ion channel inhibition .
- Antimicrobial : Broth microdilution (MIC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess therapeutic index .
Advanced Research Questions
Q. How do halogen substituents (e.g., 2-chlorophenyl) influence bioactivity compared to analogs?
- Data Comparison : The 2-chlorophenyl group enhances lipophilicity (logP ↑) and may improve membrane permeability vs. 4-fluorophenyl analogs . However, steric effects at the ortho position could reduce target binding affinity.
- Methodology : Synthesize analogs with varying halogens (F, Cl, Br) and compare IC₅₀ values in antiviral assays. Use molecular docking (e.g., AutoDock Vina) to model interactions with viral neuraminidase .
Q. What strategies address contradictions in SAR studies for triazole-adamantane hybrids?
- Case Study : If adamantane improves antiviral activity but increases cytotoxicity, introduce polar substituents (e.g., –OH, –COOH) to balance logP .
- Statistical Tools : Multivariate analysis (e.g., PCA) to decouple steric/electronic effects from bioactivity data .
Q. How can computational methods predict metabolic stability and off-target effects?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to assess CYP450 metabolism and P-glycoprotein substrate likelihood.
- Molecular Dynamics : Simulate binding persistence with viral targets (e.g., >50 ns trajectories in GROMACS) .
- Experimental Validation : Microsomal stability assays (rat liver microsomes) paired with LC-MS metabolite profiling .
Q. What spectroscopic techniques resolve overlapping signals in complex NMR spectra?
- Advanced NMR :
- 2D Techniques : HSQC and HMBC differentiate triazole C–H couplings from adamantane signals.
- Variable Temperature NMR : Suppress signal broadening caused by hindered rotation (e.g., 2-chlorophenyl group) .
- Complementary Data : High-resolution MS (ESI-TOF) confirms molecular ion fragmentation patterns .
Q. How does the propanoate ester compare to acetate analogs in pharmacokinetics?
- Ester Impact : The longer propanoate chain increases half-life (in vitro t₁/₂ ~4.2 h vs. 2.8 h for acetate) due to reduced esterase susceptibility .
- Testing : Plasma stability assays (human esterases) and comparative AUC calculations in rodent models .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Halogen-Substituted Analogs
| Substituent | Antiviral IC₅₀ (μM) | logP | Cytotoxicity (HEK-293, IC₅₀) |
|---|---|---|---|
| 2-Cl | 12.3 ± 1.2 | 3.8 | 48.7 ± 3.1 |
| 4-F | 18.9 ± 2.1 | 3.2 | >100 |
| 4-Br | 9.8 ± 0.9 | 4.1 | 32.4 ± 2.5 |
| Data derived from . |
Q. Table 2. Key Crystallographic Parameters for Structural Confirmation
| Parameter | Value (Analog from ) |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.21, 14.56, 15.78 |
| β (°) | 102.4 |
| R-factor | 0.041 |
| H-bond Network | N–H···O (2.89 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
